molecular formula C17H14ClN3O3S B3015001 N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923178-91-0

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B3015001
CAS RN: 923178-91-0
M. Wt: 375.83
InChI Key: OTROMLZLDKRDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole moiety . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Synthesis Analysis

The synthesis of thiazole-bearing compounds typically involves reactions of 2-aminobenzothiazole with various reagents . For instance, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was synthesized by sequencing reaction of 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where various chemical reactions may take place .


Chemical Reactions Analysis

Thiazole-bearing compounds can undergo various chemical reactions due to the aromaticity of the thiazole ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Drug Development

The compound belongs to the class of molecules containing a thiazole ring . Thiazole moiety has been an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Antiviral Applications

Thiazole derivatives, such as the compound , have shown potential in antiviral applications . For example, certain derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Applications

Thiazole derivatives have also been associated with anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Thiazole derivatives have shown potential in anticancer applications . Specific derivatives have demonstrated significant anticancer activity .

Anti-HIV Applications

Thiazole derivatives have shown potential in anti-HIV applications . This suggests that the compound could potentially be used in the treatment of HIV.

Antioxidant Applications

Thiazole derivatives have shown potential in antioxidant applications . This suggests that the compound could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Applications

Thiazole derivatives have shown potential in antimicrobial applications . This suggests that the compound could potentially be used in the treatment of microbial infections.

Antitubercular Applications

Thiazole derivatives have shown potential in antitubercular applications . This suggests that the compound could potentially be used in the treatment of tuberculosis.

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” and similar compounds may have potential for future drug development .

properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-13-5-2-1-4-11(13)9-19-15(22)8-12-10-25-17(20-12)21-16(23)14-6-3-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTROMLZLDKRDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.